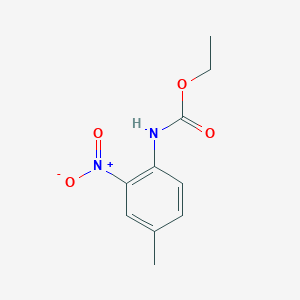
(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-nitro-phenyl)-carbamsäureethylester ist eine organische Verbindung mit einer komplexen Struktur, die eine Nitrogruppe, eine Methylgruppe und einen Carbamidsäureester umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Methyl-2-nitro-phenyl)-carbamsäureethylester beinhaltet typischerweise die Veresterung der entsprechenden Carbamidsäure mit Ethanol. Die Reaktionsbedingungen erfordern oft einen sauren Katalysator, um den Veresterungsprozess zu erleichtern. Die allgemeine Reaktion kann wie folgt dargestellt werden: [ \text{4-Methyl-2-nitro-phenyl-carbamsäure} + \text{Ethanol} \rightarrow \text{(4-Methyl-2-nitro-phenyl)-carbamsäureethylester} + \text{Wasser} ]
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann effizientere und skalierbare Verfahren, wie z. B. Durchflussreaktoren, umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung fortschrittlicher Katalysatoren und optimierter Reaktionsbedingungen kann die Effizienz des Produktionsprozesses weiter verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
(4-Methyl-2-nitro-phenyl)-carbamsäureethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter starken oxidierenden Bedingungen weiter oxidiert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Estergruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, wobei die Ethylgruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Wasserstoffgas mit einem Palladium- oder Platinkatalysator.
Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von stärker oxidierten Nitroderivaten.
Reduktion: Bildung von (4-Methyl-2-amino-phenyl)-carbamsäureethylester.
Substitution: Bildung verschiedener substituierter Carbamidsäureester.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-nitro-phenyl)-carbamsäureethylester hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologie: Potenzieller Einsatz bei der Untersuchung von Enzymwechselwirkungen und -inhibition.
Medizin: Untersucht auf seine potenziellen pharmakologischen Eigenschaften, darunter entzündungshemmende und antimikrobielle Aktivitäten.
Industrie: Verwendung bei der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von (4-Methyl-2-nitro-phenyl)-carbamsäureethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Estergruppe einer Hydrolyse unterliegen kann, um aktive Zwischenprodukte freizusetzen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of (4-Methyl-2-amino-phenyl)-carbamic acid ethyl ester.
Substitution: Formation of various substituted carbamic acid esters.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetat: Ein einfacher Ester mit ähnlichen Veresterungseigenschaften.
Methylbutyrat: Ein weiterer Ester mit einer anderen Alkylgruppe.
(4-Nitro-phenyl)-carbamsäuremethylester: Eine eng verwandte Verbindung mit einer Methylestergruppe anstelle einer Ethylestergruppe.
Einzigartigkeit
(4-Methyl-2-nitro-phenyl)-carbamsäureethylester ist aufgrund des Vorhandenseins sowohl einer Nitrogruppe als auch einer Methylgruppe am Phenylring einzigartig, was seine chemische Reaktivität und biologische Aktivität im Vergleich zu anderen Estern signifikant beeinflussen kann.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
ethyl N-(4-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-7(2)6-9(8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
TYZGTJMAADYXIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


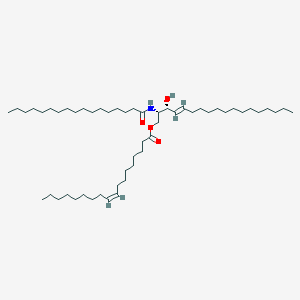
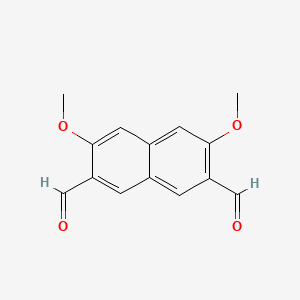
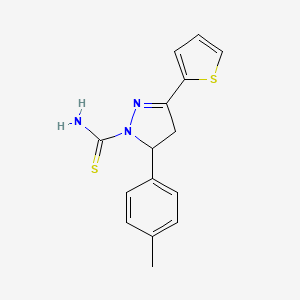

![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)
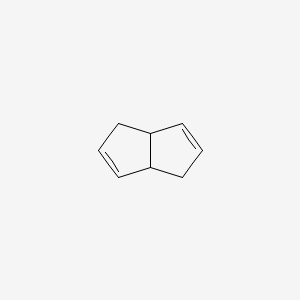



![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)

acetonitrile](/img/structure/B11944425.png)
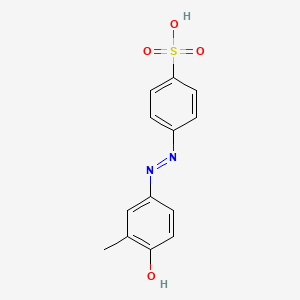
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
